molecular formula C13H17NO4 B556347 (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate CAS No. 17355-24-7

(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate

Cat. No.: B556347
CAS No.: 17355-24-7
M. Wt: 251.28 g/mol
InChI Key: HCLXPKBWRUCQAF-LBPRGKRZSA-N
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Description

(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Ac-tyr(me)-ome is the tyrosinase enzyme . This enzyme plays a crucial role in the conversion of tyrosine to melanin, a pigment responsible for color in skin, hair, and eyes . It has both tyrosine hydroxylase and dopa oxidase catalytic activities and requires copper for function .

Mode of Action

This interaction could potentially lead to changes in the enzyme’s function, affecting the conversion of tyrosine to melanin .

Biochemical Pathways

Ac-tyr(me)-ome is likely involved in the eumelanin biosynthesis pathway . This pathway is responsible for the production of eumelanin, a type of melanin. The compound’s interaction with the tyrosinase enzyme could influence this pathway, potentially affecting the production of melanin .

Pharmacokinetics

For instance, the presence of the acetamido and methoxyphenyl groups could potentially affect its solubility and permeability, which are key factors in drug absorption and distribution .

Result of Action

The result of Ac-tyr(me)-ome’s action would likely be changes in the levels of melanin production due to its interaction with the tyrosinase enzyme . This could potentially lead to changes in pigmentation.

Action Environment

The action of Ac-tyr(me)-ome could be influenced by various environmental factors. For instance, the pH conditions and the presence of different amounts of amphiphiles and surfactants can affect the reactions involving this compound . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and light exposure.

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXPKBWRUCQAF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426214
Record name Methyl N-acetyl-O-methyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17355-24-7
Record name N-Acetyl-O-methyl-L-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-acetyl-O-methyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ac-Tyr(me)-OMe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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